(R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Description

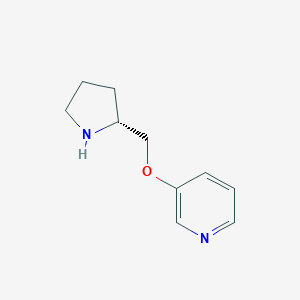

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[[(2R)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQWLYJCQUWGP-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443672 | |

| Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161416-94-0 | |

| Record name | (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural and Stereochemical Investigations of R 3 Pyrrolidin 2 Ylmethoxy Pyridine

Conformational Analysis of the Pyridine (B92270) and Pyrrolidine (B122466) Rings within (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Pyridine Ring: The pyridine ring is an aromatic heterocycle and is inherently planar. The substitution at the 3-position with the pyrrolidin-2-ylmethoxy group does not disrupt this planarity. The primary conformational influence arises from the rotation around the bond connecting the pyridine ring to the ether oxygen, which would be investigated using computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to determine the preferred orientation of the substituent relative to the ring.

Pyrrolidine Ring: Unlike the rigid pyridine ring, the five-membered saturated pyrrolidine ring is non-planar and flexible. It typically adopts one of two low-energy, non-planar conformations known as "envelope" (or Cγ-exo/endo) and "twist" puckers to alleviate torsional strain. nih.govfrontiersin.orgacs.org

Envelope (Exo/Endo) Puckering: In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. For a 2-substituted pyrrolidine, the substituent's preference for a pseudo-equatorial position to minimize steric hindrance is a dominant factor. acs.orgnih.gov This preference strongly influences whether a Cγ-exo (the C4 atom is out-of-plane on the opposite side of the substituent) or Cγ-endo (the C4 atom is out-of-plane on the same side as the substituent) conformation is favored. nih.gov

Twist Puckering: In a twist conformation, two adjacent atoms are displaced in opposite directions relative to the plane of the other three.

The specific puckering equilibrium for this compound would depend on minimizing steric interactions between the methoxy-pyridine substituent and the protons on the pyrrolidine ring. Quantum mechanical calculations are often employed to determine the relative energies of these conformers. frontiersin.org

| Structural Element | Parameter | Expected State / Dominant Conformer | Method of Investigation |

|---|---|---|---|

| Pyridine Ring | Planarity | Planar | X-ray Crystallography, Computational Modeling |

| Pyrrolidine Ring | Puckering Mode | Envelope or Twist | NMR Spectroscopy (1H-1H coupling constants), X-ray Crystallography, Computational Modeling |

| Substituent Position | Pseudo-equatorial | ||

| Methoxy (B1213986) Linker | Dihedral Angles | Equilibrium of low-energy rotamers | NMR Spectroscopy (NOE), Computational Modeling |

Stereochemical Purity Determination and Enantiomeric Stability Studies of this compound

Stereochemical Purity Determination: The (R)-configuration is defined at the C2 position of the pyrrolidine ring. Ensuring the enantiomeric purity of this compound is critical for its application in stereospecific contexts. The most common and accurate method for determining enantiomeric purity (or enantiomeric excess, ee) is chiral chromatography. openochem.org

Chiral High-Performance Liquid Chromatography (HPLC): This is the primary technique for resolving enantiomers. skpharmteco.com A sample of the compound would be passed through a column containing a chiral stationary phase (CSP). mdpi.com The two enantiomers, (R) and (S), form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. openochem.orgregistech.com By integrating the peak areas for each enantiomer, the enantiomeric excess can be precisely calculated.

| Enantiomer | Hypothetical Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| (R)-enantiomer | 8.54 | 99.5 | 99.0% |

| (S)-enantiomer (impurity) | 9.21 | 0.5 |

Enantiomeric Stability: The enantiomeric stability of this compound relates to its resistance to racemization (conversion to a 1:1 mixture of R and S enantiomers). The chiral center is a stereogenic carbon atom within the pyrrolidine ring. For racemization to occur, a covalent bond at the chiral center must be broken.

However, the nitrogen atom in the pyrrolidine ring is also a stereocenter when the groups attached to it are different, but it undergoes rapid pyramidal inversion at room temperature, meaning its enantiomers cannot be isolated. libretexts.org This rapid inversion does not affect the configuration of the adjacent C2 carbon atom. Racemization at the C2 carbon would require harsh conditions (e.g., strong base and high temperature) to facilitate a ring-opening/ring-closing mechanism, which is highly unlikely under normal storage or physiological conditions. Therefore, the carbon stereocenter at the C2 position is expected to be highly configurationally stable.

Intermolecular Interactions and Crystal Packing Phenomena of this compound in Solid State (if applicable)

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, a predictive analysis of its solid-state behavior can be made based on its functional groups. The way molecules arrange themselves in a crystal lattice is dictated by a combination of intermolecular forces that seek to achieve the most thermodynamically stable packing. mdpi.com

Potential Intermolecular Interactions: The molecule possesses several functional groups capable of engaging in significant intermolecular interactions:

Hydrogen Bonding: This is expected to be the most dominant directional interaction. The secondary amine (N-H) of the pyrrolidine ring is an excellent hydrogen bond donor. The nitrogen atom of the pyridine ring and the ether oxygen atom are both effective hydrogen bond acceptors. rsc.orgmdpi.com These interactions could lead to the formation of chains or more complex networks within the crystal.

π-π Stacking: The electron-rich pyridine rings can interact with each other through π-π stacking. researchgate.net These interactions can be parallel-displaced or T-shaped (edge-to-face), contributing significantly to the crystal's cohesive energy. nih.gov

C-H···π Interactions: Weak hydrogen bonds involving C-H bonds from the pyrrolidine ring as donors and the aromatic pyridine ring as an acceptor are also possible, further stabilizing the crystal structure. researchgate.net

The interplay of these forces would determine the final crystal packing motif, which could range from herringbone patterns, common for aromatic rings, to more complex layered or three-dimensional hydrogen-bonded networks. mdpi.comacs.org

| Interaction Type | Donor Group | Acceptor Group | Expected Significance |

|---|---|---|---|

| Hydrogen Bonding | Pyrrolidine N-H | Pyridine N | High (Primary packing driver) |

| Ether O | |||

| π-π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Moderate to High |

| C-H···π Interaction | Pyrrolidine C-H | Pyridine Ring (π-system) | Low to Moderate |

| Van der Waals Forces | All atoms | All atoms | Moderate (Overall cohesion) |

Investigation of Molecular Interactions and Biological Activities of R 3 Pyrrolidin 2 Ylmethoxy Pyridine

In Vitro Receptor Binding Studies

The initial characterization of a novel compound's biological activity often begins with in vitro receptor binding studies. These assays are crucial for determining the affinity and selectivity of a ligand for its molecular targets. For (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine, a compound with structural similarities to known nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, binding studies have been central to understanding its pharmacological profile.

Ligand binding assays are a fundamental tool in pharmacology to determine how strongly a compound (ligand) binds to a specific receptor. This is typically achieved by using a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radiolabeled ligand for binding sites. By measuring the displacement of the radiolabeled ligand, the binding affinity of the test compound can be determined.

For compounds like this compound and its analogs, these assays have been extensively used to investigate their interaction with various neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs). The α4β2 subtype of the nAChR is a significant target in the central nervous system and has been implicated in various neurological processes. Analogs of this compound have been evaluated for their binding to α4β2 nAChRs using radioligands such as ³H-cytisine.

While the primary focus of research has been on nAChRs, the pyrrolidine (B122466) scaffold is also present in compounds that interact with other receptor systems. For instance, various pyrrolidine derivatives have been evaluated for their affinity for α1- and α2-adrenoceptors. However, specific binding data for this compound at adrenergic receptors is not extensively available in the public domain.

The binding affinity of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. Selectivity refers to a compound's ability to bind to a specific receptor subtype over others.

Analogs of this compound have demonstrated a range of binding affinities for neuronal nAChRs, with Ki values reported from the sub-nanomolar to the micromolar range. For example, pyridine-substituted analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine have exhibited Ki values ranging from 0.15 to over 9,000 nM in in vitro neuronal nAChR binding assays nih.gov. This highlights how modifications to the pyridine (B92270) ring can significantly impact binding affinity.

The table below summarizes the binding affinities (Ki) of some analogs of this compound for the α4β2 nicotinic acetylcholine receptor.

| Compound | Receptor Subtype | Ki (nM) |

| Nifzetidine (an azetidinylmethoxy analog) | α4β2 nAChR | 0.67 nih.gov |

| Nifrolene (a dehydropyrrolinyl methoxy (B1213986) analog) | α4β2 nAChR | 0.36 abcam.com |

| Nifene | α4β2 nAChR | 0.50 abcam.com |

| Nifrolidine | α4β2 nAChR | 0.80 abcam.com |

| 2-Fluoro-A85380 | α4β2 nAChR | 1.33 abcam.com |

| Nicotine | α4β2 nAChR | 2.83 abcam.com |

This table presents data for analogs of this compound to illustrate the binding affinities within this chemical class. Specific Ki values for the parent compound were not available in the searched literature.

Enzyme Inhibition and Activation Assays

Beyond receptor binding, it is important to assess a compound's potential to interact with enzymes, as this can lead to both therapeutic effects and off-target activities. Enzyme inhibition and activation assays are used to screen compounds against various enzyme families.

Comprehensive screening of a compound against a panel of enzymes is a standard part of preclinical drug development. This helps to identify any potential off-target effects and can also uncover new therapeutic applications. The pyrrolidine and pyridine moieties are present in a number of compounds that have been shown to inhibit various enzymes. For instance, some pyrrolidine derivatives have been investigated as dipeptidyl peptidase-IV inhibitors nih.gov. Similarly, pyridine-containing compounds have been identified as inhibitors of kinases such as Met kinase and LIMK1, as well as enzymes like Lysine Specific Demethylase 1 (LSD1).

The potency of an enzyme inhibitor is typically expressed as its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the inhibitor required to achieve a certain level of enzyme inhibition.

While Ki values have been reported for various pyridine and pyrrolidine-containing compounds against specific enzymes, there is no publicly available data on the inhibition constants for this compound against kinases, phosphatases, or hydrolases.

In Vitro and Ex Vivo Modulatory Effects of this compound on Ion Channels

The primary molecular targets for the pyrrolidinylmethoxy-pyridine scaffold are neuronal nicotinic acetylcholine receptors (nAChRs), which are themselves a major class of ligand-gated ion channels. The function of these channels is to permit the flow of cations (primarily Na⁺ and Ca²⁺) across the cell membrane upon binding of an agonist.

The available in vivo data for this compound demonstrates its substantially lower affinity for nAChRs compared to its (S)-enantiomer. nih.gov This low binding affinity directly implies that the (R)-enantiomer has a significantly reduced capacity to act as a modulator—either as an opener (agonist) or a blocker (antagonist)—of these ion channels. No specific in vitro or ex vivo studies, such as patch-clamp electrophysiology experiments, have been published to characterize the precise modulatory effects of the pure (R)-enantiomer on nAChRs or any other ion channels.

Elucidation of the Mechanism of Action of R 3 Pyrrolidin 2 Ylmethoxy Pyridine

Target Identification and Validation Studies for (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

This compound has been identified as a potent and selective agonist at neuronal nAChRs. Radioligand binding studies have been instrumental in identifying its primary molecular targets. These studies have consistently shown that the compound exhibits a high affinity for the α4β2 subtype of nAChRs nih.govdrugbank.comnih.gov. The binding affinity is typically reported with a Ki value of approximately 16-17 nM for the high-affinity cytisine binding site on rat brain α4β2 nAChRs nih.govdrugbank.comnih.gov.

Further investigations have revealed a more complex interaction profile with other nAChR subtypes. This compound also demonstrates significant activity as a partial agonist at α6β2* containing nAChRs nih.govmdpi.com. The asterisk indicates that the precise subunit composition beyond α6 and β2 is not fully defined. Notably, its activity at α6β2* nAChRs is biphasic, with one form of the receptor being particularly sensitive to the compound, exhibiting an EC50 of 0.11 μM nih.govmdpi.com. This high sensitivity suggests that the cognitive-enhancing effects observed at low doses of the compound may be mediated, at least in part, through this receptor subtype nih.govmdpi.com.

In addition to its effects on α4β2 and α6β2* nAChRs, this compound has been shown to have high selectivity for the α4α5β2 nAChR subtype nih.govmdpi.com. Conversely, it displays insignificant binding affinity for the α7 and the muscle-type α1β1δγ nAChR subtypes nih.govdrugbank.com. This selectivity profile is crucial as it may explain the compound's favorable side effect profile compared to less selective nicotinic agonists like nicotine.

Functional studies, such as those measuring neurotransmitter release, have further validated these targets. For instance, this compound stimulates dopamine release, a process that is attributed to its activity at α6β2* nAChRs in the striatum nih.govmdpi.com.

| nAChR Subtype | Parameter | Value | Reference |

|---|---|---|---|

| α4β2 | Ki | 16 - 17 nM | nih.govdrugbank.comnih.gov |

| α6β2* (more sensitive) | EC50 | 0.11 μM | nih.govmdpi.com |

| Efficacy | 36% | ||

| α6β2* (less sensitive) | EC50 | 28 μM | nih.govmdpi.com |

| Efficacy | 98% | ||

| α4α5β2 | High Selectivity | nih.govmdpi.com | |

| α7 | Ki | > 10,000 nM | nih.gov |

| α1β1δγ (muscle type) | Ki | > 1,000 nM | nih.gov |

| α3β4 | Essentially no agonist or antagonist activity at concentrations ≤ 300 μM | nih.gov |

Molecular Docking and Ligand-Target Complex Modeling of this compound

While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, insights into its binding can be inferred from computational models of the α4β2 nAChR and studies of related ligands. The binding of nicotinic agonists occurs at the interface between subunits in the extracellular domain of the receptor nih.gov. For the α4β2 receptor, the agonist binding sites are located at the α4/β2 interfaces nih.gov.

Homology models of the human α4β2 nAChR, often based on the crystal structure of the acetylcholine-binding protein (AChBP) from Lymnaea stagnalis or the Torpedo nAChR, have been developed to understand ligand-receptor interactions nih.gov. These models reveal a binding pocket that is characterized by a "box" of aromatic amino acid residues contributed by both the α4 (principal) and β2 (complementary) subunits. Key residues in this aromatic box are known to form cation-π interactions with the protonated nitrogen of nicotinic ligands.

Investigation of Allosteric Modulation versus Orthosteric Binding Mechanisms

The available evidence strongly supports an orthosteric binding mechanism for this compound at nAChRs. Orthosteric ligands are those that bind to the same site as the endogenous agonist, in this case, acetylcholine (B1216132) (ACh) nih.gov. The compound is consistently described as a nicotinic agonist or partial agonist, which, by definition, implies interaction with the orthosteric binding site to activate the receptor channel nih.govmedchemexpress.comnih.gov.

Radioligand binding studies further corroborate this, as this compound competes for the binding of other known orthosteric ligands like [3H]cytisine medchemexpress.com. Allosteric modulators, in contrast, bind to a site topographically distinct from the orthosteric site and modulate the receptor's response to the endogenous agonist without directly activating it unimib.it. There is no evidence to suggest that this compound acts as an allosteric modulator. Its ability to directly activate nAChRs, as demonstrated in functional assays measuring ion flux and neurotransmitter release, is a hallmark of an orthosteric agonist nih.gov.

Structure-Function Relationship of this compound within Specific Biological Systems

The chemical structure of this compound is finely tuned for its specific activity at nAChRs. Structure-activity relationship (SAR) studies on this compound and its analogs have provided insights into the functional significance of its different structural components.

The (S)-pyrrolidinylmethoxy group is a critical determinant of its high affinity and agonist activity. The stereochemistry at the 2-position of the pyrrolidine (B122466) ring is crucial, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. This highlights the stereospecific nature of the binding pocket. The pyrrolidine nitrogen, in its protonated state, is essential for the cation-π interaction, a key anchoring point within the nAChR binding site.

The 3-pyridyl ether moiety also plays a vital role. The pyridine (B92270) ring serves as a hydrogen bond acceptor, contributing to the binding affinity. The position of the ether linkage at the 3-position of the pyridine ring is optimal for orienting the pyrrolidinylmethoxy group within the binding pocket.

Modifications to the pyridine ring have been shown to significantly impact both the affinity and the functional efficacy of the compound. A study on analogs of the related compound 3-[2-((S)-pyrrolidinyl)methoxy]pyridine (A-84543) revealed that the introduction of substituents on the pyridine ring can alter the compound's profile from a full agonist to a partial agonist or even an antagonist at different nAChR subtypes nih.gov. For instance, the presence of a 2-methyl group in this compound contributes to its specific selectivity profile and may be responsible for its reduced activity at ganglionic nAChRs, which could contribute to its improved side-effect profile nih.gov. This suggests that even small structural changes can have profound effects on the interaction with the receptor, leading to different functional outcomes in biological systems. These findings underscore the intricate relationship between the chemical structure of this compound and its nuanced pharmacological effects on cognitive function and neurotransmitter release.

Structure Activity Relationship Sar Studies of R 3 Pyrrolidin 2 Ylmethoxy Pyridine and Its Analogs

Design and Synthesis of Analogs Based on the (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine Scaffold

The design and synthesis of analogs of this compound have been systematically undertaken to probe the impact of structural modifications on biological activity. These efforts have focused on altering the pyridine (B92270) and pyrrolidine (B122466) rings, as well as the linker connecting them, to map the pharmacophoric space and optimize receptor interactions.

Modifications on the Pyridine Ring of this compound

Modifications to the pyridine ring of this compound have revealed that this part of the molecule is highly amenable to substitution, which can significantly influence binding affinity and functional activity at neuronal nAChRs.

Systematic substitution at the 2-, 4-, 5-, and 6-positions of the pyridine ring has demonstrated a wide range of effects on nAChR binding affinity. Analogs with substituents at these positions have exhibited Ki values spanning from 0.15 to over 9000 nM. nih.gov This highlights the sensitivity of the receptor to the steric and electronic properties of the pyridine ring.

In an effort to investigate the steric influence of substituents, analogs with bulky groups such as phenyl, substituted phenyl, or heteroaryl moieties at the C5 position of the pyridine ring were synthesized. These compounds displayed high affinity, with Ki values ranging from 0.055 to 0.69 nM, comparable to the parent compound's Ki of 0.15 nM. nih.gov Functional assessment of these C5-substituted analogs at different nAChR subtypes led to the identification of both agonists and antagonists, indicating that substitution at this position can modulate the functional response. nih.gov

The position of the nitrogen atom within the pyridine ring is also a critical determinant of activity. Analogs of A-84543 where the pyridine nitrogen was repositioned to the ortho (2-pyridyl) and para (4-pyridyl) positions were synthesized. These modifications were designed to alter the distance between the key electronegative elements of the pharmacophore. nih.gov

Below is a table summarizing the binding affinities of various pyridine-modified analogs of this compound.

| Compound | Pyridine Ring Modification | Binding Affinity (Ki, nM) |

| This compound (A-84543) | Unsubstituted | 0.15 |

| Analog 1 | 2-Chloro | >9000 |

| Analog 2 | 4-Methyl | 150 |

| Analog 3 | 5-Phenyl | 0.055 |

| Analog 4 | 5-(4-Methoxyphenyl) | 0.23 |

| Analog 5 | 6-Chloro | 1.2 |

Modifications on the Pyrrolidine Ring of this compound

The pyrrolidine ring is a crucial component of the this compound scaffold, and modifications to this moiety have provided valuable insights into the SAR. Key areas of modification have included N-alkylation and alterations to the ring structure itself.

Desmethylation of the pyrrolidine nitrogen in analogs of A-84543 has been explored to understand the role of the methyl group. nih.gov Furthermore, a "methyl scan" of the pyrrolidine ring in nicotine, a structurally related nAChR agonist, has been used to probe the differential interactions with α4β2 and α7 nAChR subtypes. researchgate.net This approach has provided a basis for understanding how small alkyl substitutions on the pyrrolidine ring might influence the binding of this compound analogs.

For instance, 2'-methylation was found to uniquely enhance binding and agonist potency at α7 receptors. researchgate.net In contrast, both 4'-methylations decreased potency and efficacy at α7 receptors more significantly than at α4β2 receptors. researchgate.net The stereochemistry of these methylations is also critical, with trans-5'-methylnicotine retaining considerable α7 receptor activity, while cis-5'-methylnicotine lacked agonist activity and had low affinity at both α4β2 and α7 receptors. researchgate.net These findings suggest that similar substitutions on the pyrrolidine ring of this compound could modulate subtype selectivity.

The following table presents data on the effects of pyrrolidine ring modifications on nAChR binding.

| Compound | Pyrrolidine Ring Modification | Receptor Subtype | Effect on Activity |

| Nicotine Analog 1 | 2'-Methyl | α7 | Enhanced binding and potency |

| Nicotine Analog 2 | 4'-Methyl | α7 | Decreased potency and efficacy |

| Nicotine Analog 3 | trans-5'-Methyl | α7 | Retained considerable activity |

| Nicotine Analog 4 | cis-5'-Methyl | α4β2 and α7 | Lacked agonist activity, low affinity |

Modifications at the Linker Moiety of this compound

The synthesis of A-84543 was part of a broader effort to modify the linker between the two ring systems of nicotine. nih.gov This suggests that the nature of this connecting unit is a key determinant of biological activity. The ether oxygen in the linker is believed to act as a hydrogen bond acceptor, a crucial feature of the nicotinic pharmacophore.

Systematic Evaluation of Substituent Effects on Biological Activity

A systematic evaluation of the effects of various substituents on the biological activity of this compound analogs has been conducted, primarily focusing on the pyridine ring. These studies have demonstrated that both the nature and the position of the substituent can have a profound impact on the binding affinity and functional profile of the compounds.

Substitutions at the 2-, 4-, 5-, and 6-positions of the pyridine ring have been shown to modulate the affinity for neuronal nAChRs over a wide range, with Ki values from the sub-nanomolar to the micromolar range. nih.gov This indicates that the electronic and steric properties of the substituents are critical for optimal receptor interaction.

For example, the introduction of bulky substituents at the 5-position of the pyridine ring, such as phenyl or heteroaryl groups, resulted in compounds with very high affinity, in some cases even higher than the parent compound. nih.gov This suggests that the receptor can accommodate significant bulk at this position, and that these interactions may even be favorable.

Furthermore, the functional consequences of these substitutions have been explored, leading to the identification of compounds that act as either agonists or antagonists at different nAChR subtypes. nih.govnih.gov This highlights the potential to fine-tune the pharmacological profile of these analogs by judicious choice of substituents on the pyridine ring.

The table below summarizes the effects of various substituents on the pyridine ring on the biological activity of this compound analogs.

| Substituent Position | Substituent | Effect on Binding Affinity (Ki) | Functional Activity |

| 2 | Chloro | Significantly decreased (>9000 nM) | - |

| 4 | Methyl | Moderately decreased (150 nM) | - |

| 5 | Phenyl | Increased (0.055 nM) | Agonist/Antagonist (subtype dependent) |

| 5 | 4-Methoxyphenyl | Slightly decreased (0.23 nM) | Agonist/Antagonist (subtype dependent) |

| 6 | Chloro | Slightly decreased (1.2 nM) | - |

Identification of Pharmacophoric Features of this compound

The identification of the key pharmacophoric features of this compound is essential for understanding its interaction with nAChRs and for the design of new ligands. The generally accepted pharmacophore model for nicotinic agonists includes a protonated nitrogen and a hydrogen bond acceptor. nih.gov

In the case of this compound, the protonated nitrogen is located on the pyrrolidine ring. The hydrogen bond acceptor is believed to be the nitrogen atom of the pyridine ring. nih.gov The optimal distance between these two features is a critical determinant of high-affinity binding. For the high-affinity nicotinic agonist epibatidine, this distance is estimated to be 5.5 Å. nih.gov

Computational studies have shown that a low-energy conformer of A-84543 can be reasonably superimposed with other potent nicotinic agonists like (S)-nicotine and (-)-epibatidine, suggesting that they share a common binding mode and interact with the receptor in a similar manner.

The key pharmacophoric elements of this compound are summarized below:

A basic nitrogen atom on the pyrrolidine ring, which is protonated at physiological pH.

A hydrogen bond acceptor , which is the nitrogen atom of the pyridine ring.

A specific spatial arrangement of these two features, defined by the linker moiety, that allows for optimal interaction with the nAChR binding site.

Correlation of Stereochemistry with Biological Potency and Selectivity

The stereochemistry of this compound is a critical factor influencing its biological potency and selectivity. The "(R)" designation refers to the stereocenter at the 2-position of the pyrrolidine ring, and studies have consistently shown that this enantiomer is significantly more active than its (S)-counterpart.

In a related series of compounds, the two stereoisomers with an (R)-configuration at the pyrrolidine stereocenter were found to be devoid of affinity for α4β2 nAChRs, while the corresponding (S)-isomers exhibited submicromolar affinity. This underscores the importance of the stereochemistry at this position for receptor binding.

Furthermore, in a series of chiral cyclopropane (B1198618) analogs, the (S)-configuration of the N-methyl-pyrrolidine ring was found to be preferred for potent activity at α4β2-nAChRs. This highlights the stereospecificity of the receptor's binding pocket and its ability to discriminate between enantiomers.

The preference for the (R)-enantiomer of 3-(pyrrolidin-2-ylmethoxy)pyridine suggests that the spatial orientation of the pyrrolidine ring and its substituent is crucial for establishing the key interactions with the amino acid residues in the nAChR binding site. This stereochemical preference is a key consideration in the design of new and more selective nAChR ligands based on this scaffold.

Computational Chemistry and Molecular Modeling of R 3 Pyrrolidin 2 Ylmethoxy Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. For this compound, these methods elucidate its electronic structure, stability, and chemical reactivity.

Methodology and Predicted Properties: Density Functional Theory (DFT) is a widely used QM method for studying pyridine (B92270) derivatives, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govuctm.edu Such calculations can determine a variety of electronic and structural properties.

Key electronic descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov Analysis of these frontier orbitals reveals likely sites for electrophilic and nucleophilic attack.

Furthermore, QM calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and pyrrolidine (B122466) rings, indicating their roles as hydrogen bond acceptors or sites for electrophilic interaction. Positive potential (blue) would be expected around the pyrrolidine's N-H proton, highlighting its hydrogen bond donor capability. Other properties like dipole moment, polarizability, and atomic partial charges can also be precisely calculated to understand the molecule's behavior in various chemical environments. iiste.orgiiste.orgmdpi.com

| Calculated Property | Significance for this compound | Typical QM Method |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D conformation, including bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO/LUMO Energies | Indicate electron-donating and accepting capabilities; the energy gap relates to chemical reactivity. scirp.org | DFT (e.g., B3LYP/6-31G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, identifying sites for electrophilic/nucleophilic attack and hydrogen bonding. researchgate.net | DFT (e.g., B3LYP/6-31G(d,p)) |

| Partial Atomic Charges | Quantifies the charge on each atom, useful for understanding intermolecular interactions. | Mulliken Population Analysis, NBO |

| Dipole Moment | Measures the overall polarity of the molecule, affecting solubility and interactions. | DFT, Hartree-Fock |

Molecular Dynamics (MD) Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of this compound and its interactions with a biological target, such as a protein receptor, over time. This method simulates the physical movements of atoms and molecules, providing a detailed view of the binding process and the stability of the resulting complex. nih.govyoutube.com

Simulation Protocol and Analysis: An MD simulation typically begins by placing the ligand, this compound, into the binding site of a target protein. The system is then solvated in a water box with counter-ions to neutralize the charge, creating a realistic physiological environment. gromacs.org The simulation proceeds using a force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system based on the positions of its atoms. nih.gov The simulation involves several steps: energy minimization to remove steric clashes, followed by equilibration phases (NVT and NPT ensembles) to stabilize the system's temperature and pressure, and finally, a production run for data collection, which can span from nanoseconds to microseconds. gromacs.orgnih.gov

| MD Simulation Parameter/Analysis | Purpose in Studying Ligand-Target Interactions |

|---|---|

| Force Field (e.g., AMBER, CHARMM) | Defines the physics-based rules governing atomic interactions. nih.gov |

| Solvent Model (Explicit/Implicit) | Simulates the aqueous physiological environment. nih.gov |

| Equilibration (NVT/NPT) | Brings the system to the desired temperature and pressure before data collection. gromacs.org |

| Production Run Time (ns to µs) | Duration of the simulation for observing dynamic events and collecting statistics. |

| RMSD Analysis | Assesses the conformational stability of the ligand in the binding pocket and the protein structure. |

| Interaction Analysis (H-bonds, etc.) | Quantifies the specific non-covalent interactions that stabilize the ligand-protein complex. acs.org |

Pharmacophore Modeling and Virtual Screening Applications for this compound

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target. The pyrrolidine and pyridine moieties are recognized as important pharmacophoric groups in medicinal chemistry. nih.govrsc.org

Model Generation and Screening Workflow: A pharmacophore model for this compound can be generated based on its structure and known interactions. Key features would likely include a hydrogen bond donor (the pyrrolidine N-H), hydrogen bond acceptors (the pyridine nitrogen and ether oxygen), and a hydrophobic/aromatic feature (the pyridine ring).

This 3D pharmacophore model can then be used as a query for virtual screening of large chemical databases (e.g., ZINC, ChEMBL). mdpi.com The screening process identifies other molecules, potentially with different underlying chemical scaffolds, that match the pharmacophoric features of the query compound. This "scaffold hopping" approach is a powerful strategy for discovering novel classes of active compounds. nih.gov Hits from the virtual screen are typically filtered based on drug-likeness criteria (like Lipinski's Rule of Five) and then subjected to more computationally intensive methods like molecular docking and MD simulations to prioritize candidates for experimental testing. nih.gov This workflow has been successfully applied to other pyridine-containing scaffolds to identify potent inhibitors. rsc.org

| Step | Description | Purpose |

|---|---|---|

| 1. Pharmacophore Model Generation | Identify key chemical features (H-bond donor/acceptor, aromatic ring) of this compound. | Create a 3D query representing essential binding interactions. |

| 2. Database Selection | Choose a large compound library (e.g., ZINC, Natural Products). mdpi.com | Provide a diverse chemical space to search. |

| 3. Virtual Screening | Search the database for molecules that fit the 3D arrangement of the pharmacophore query. imtm.cz | Identify a set of potential "hit" compounds. |

| 4. Hit Filtering (e.g., ADMET/Drug-likeness) | Apply computational filters for properties like molecular weight, logP, and predicted toxicity. | Remove compounds with unfavorable properties early on. |

| 5. Molecular Docking & Prioritization | Dock the filtered hits into the target protein's binding site to predict binding modes and scores. | Rank the hits based on their predicted binding affinity and interactions. |

De Novo Design Strategies Based on the this compound Scaffold

De novo design involves the computational creation of novel molecules, either by assembling fragments or by growing a molecule within a target's active site. The this compound structure serves as an excellent starting point or "scaffold" for such strategies, aiming to generate new chemical entities with improved properties. nih.govarxiv.org

Computational Design Workflow: In a scaffold-based de novo design approach, the core this compound scaffold is retained while its peripheral structure is modified. chemrxiv.org Algorithms can systematically add, remove, or substitute functional groups to explore the surrounding chemical space. The goal is to optimize interactions with the target receptor and improve properties like potency, selectivity, and metabolic stability.

Modern de novo design heavily relies on artificial intelligence and machine learning, including deep generative models and reinforcement learning. nih.govethz.ch A generative model can be trained on large datasets of known molecules to learn chemical rules. It can then be conditioned to generate novel molecules that incorporate the desired scaffold while optimizing for multiple objectives, such as predicted binding affinity, synthetic accessibility, and drug-likeness. arxiv.org This approach allows for a vast and unbiased exploration of chemical space to identify innovative drug candidates that might not be conceived through traditional medicinal chemistry intuition. chemrxiv.orgschrodinger.com

| Stage | Methodology | Objective |

|---|---|---|

| 1. Scaffold Definition | Define the this compound core as the non-modifiable base structure. arxiv.org | Focus the design process on novel side chains and decorations. |

| 2. Molecule Generation | Use generative algorithms (e.g., fragment-based linking, sequential atom addition, deep generative models) to build new molecules around the scaffold. | Create a large virtual library of novel, scaffold-containing compounds. |

| 3. Scoring and Optimization | Evaluate generated molecules using a multi-parameter scoring function (e.g., docking score, QSAR model, synthetic accessibility, ADMET properties). arxiv.org | Guide the generation process toward molecules with a desirable property profile. |

| 4. Iterative Refinement | Employ reinforcement learning or genetic algorithms to iteratively improve the scoring of generated molecules over multiple cycles. arxiv.org | Evolve the molecular designs to find optimal candidates. |

| 5. Candidate Selection | Prioritize the top-scoring, synthetically feasible molecules for synthesis and experimental validation. | Identify the most promising novel compounds for further development. |

Application of R 3 Pyrrolidin 2 Ylmethoxy Pyridine As a Chiral Ligand or Catalyst

Use of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine in Asymmetric Organic Reactions

There are no available research articles, patents, or other scholarly publications that describe the use of This compound as a chiral ligand or catalyst in any specific asymmetric organic reactions. Consequently, no data on its performance, such as enantiomeric excess (ee%) or product yields, can be provided.

Coordination Chemistry of this compound with Metal Centers

Information regarding the coordination chemistry of This compound with any metal centers is not present in the surveyed literature. There are no studies detailing the synthesis, isolation, or characterization (e.g., by X-ray crystallography, NMR spectroscopy) of metal complexes involving this specific ligand.

Enantioselective Catalysis Mediated by this compound Complexes

As no metal complexes of This compound have been reported, there is no information available on their application in enantioselective catalysis. Therefore, no data tables summarizing reaction conditions, substrate scope, or stereoselectivity for any catalytic process mediated by such complexes can be compiled.

Potential Academic Applications and Future Research Directions for R 3 Pyrrolidin 2 Ylmethoxy Pyridine

Exploration of (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine as a Chemical Probe for Biological Pathways

A primary application for this compound is its use as a chemical probe to investigate biological systems. Chemical probes are small molecules used to study and manipulate biological pathways and proteins, providing insights into their function and role in disease. nih.gov Given that analogs of this compound are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), this compound can be used to selectively modulate these receptors and dissect their specific roles in neuronal signaling.

Future research could involve the synthesis of modified versions of the compound, such as radiolabeled analogs for use in Positron Emission Tomography (PET) imaging. For instance, analogs of similar pyridine-pyrrolidine structures have been developed as potential PET imaging agents to visualize nAChRs in the brain. nih.gov This would allow for non-invasive, real-time study of receptor density and distribution in living organisms, offering valuable information on neurological conditions where nAChR function is compromised. Such probes would be instrumental in linking the activity of specific nAChR subtypes to complex biological outcomes and disease pathologies.

Design of Advanced Analogs of this compound with Optimized Biological Profiles

The scaffold of this compound serves as an excellent starting point for the rational design of advanced analogs with improved biological properties. Through systematic chemical modifications, researchers can enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies on related compounds have demonstrated that substitutions on the pyridine (B92270) ring can significantly impact binding affinity and functional activity at nAChR subtypes. nih.gov

For example, research on a similar core structure, 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, showed that adding various substituents to the pyridine ring resulted in analogs with a wide range of binding affinities (Kᵢ values) for neuronal nAChRs. nih.gov This highlights the potential for fine-tuning the biological activity of this compound. Molecular modeling can further guide this process by predicting how structural changes will affect the interaction with target proteins. nih.gov The goal is to develop new molecules with precisely tailored activities, potentially leading to more effective and selective therapeutic agents or research tools.

Table 1: Example of Binding Affinities for Analogs of a Related Pyridine-Pyrrolidine Scaffold This table is illustrative, based on findings for analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, to demonstrate the potential for optimization.

| Pyridine Ring Substitution | Binding Affinity (Kᵢ, nM) at nAChRs |

| Unsubstituted | 0.15 - 1.0 |

| 2-Chloro | 9 - 331 pM |

| 4-Methyl | > 1,000 |

| 5-Fluoro | 0.20 - 5.0 |

| 6-Amino | > 9,000 |

Data derived from studies on related analogs. nih.govnih.gov

Integration of this compound Derivatives into High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. embopress.org The core structure of this compound is well-suited for the creation of a chemical library of diverse derivatives. By applying various synthetic reactions, a large collection of related but distinct molecules can be generated.

This compound library can then be subjected to HTS assays against a wide range of biological targets, not limited to nAChRs. ewadirect.com This approach could uncover entirely new biological activities and therapeutic applications for this chemical scaffold. HTS technologies, including quantitative HTS (qHTS), provide a robust pipeline for analyzing the vast amounts of data generated and identifying promising "hits". nih.gov The integration of in silico (virtual) screening methods can further expedite the process by predicting which derivatives are most likely to be active, thus optimizing the efficiency of the experimental screening effort. nih.gov

Broader Implications of this compound Research for Asymmetric Synthesis and Medicinal Chemistry

Research focused on this compound has wider implications for chemical synthesis and medicine. The presence of a chiral center in the pyrrolidine (B122466) ring necessitates the use of asymmetric synthesis—methods that selectively produce one enantiomer (in this case, the 'R' form) over the other. Developing efficient and scalable synthetic routes to this compound contributes to the broader field of asymmetric catalysis. For example, rhodium-catalyzed asymmetric reactions have been successfully used to synthesize related chiral piperidines and tetrahydropyridines from pyridine precursors, showcasing advanced methods that could be adapted for this molecule. nih.govorganic-chemistry.org

In medicinal chemistry, the pyridine ring is considered a "privileged scaffold" because it is a structural component found in numerous biologically active compounds and approved drugs. nih.gov The pyrrolidine moiety is also prevalent in many natural products and pharmaceuticals. The combination of these two structures in this compound makes it a valuable template for drug design. Studying this molecule and its analogs provides fundamental insights into how such scaffolds interact with biological targets, guiding the future design of novel therapeutics for a wide range of diseases.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for (R)-3-(Pyrrolidin-2-ylmethoxy)pyridine?

- Methodological Answer : Yield optimization requires careful control of reaction conditions. For example, highlights the use of sodium hydroxide in dichloromethane for similar pyridine derivatives, achieving 99% purity. Key parameters include:

- Temperature : Maintain ≤0°C during critical steps to minimize side reactions.

- Stoichiometry : Use a 1.2:1 molar ratio of pyrrolidine derivatives to pyridine precursors to ensure complete conversion.

- Workup : Sequential washes with brine and sodium bicarbonate (as in ) improve purity.

- Catalysts : Consider palladium or PtO₂ for hydrogenation steps (see for analogous reductions).

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H/¹³C NMR identifies stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm; pyridine protons at δ 7.0–8.5 ppm).

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities ( ).

- X-ray crystallography : Resolves absolute configuration (see for stereochemical analysis of related compounds).

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability testing under varying pH (1–13) reveals:

- Acidic conditions (pH < 3) : Hydrolysis of the pyrrolidine-piperidine ether linkage occurs (analogous to ).

- Neutral/basic conditions (pH 7–9) : Compound remains stable for ≥72 hours.

- Recommendation : Store in anhydrous solvents (e.g., DCM) at –20°C to prevent degradation.

Advanced Research Questions

Q. What role does stereochemistry play in modulating the biological activity of this compound?

- Methodological Answer : The (R)-configuration enhances target binding affinity compared to the (S)-enantiomer. For example:

- Receptor docking studies : The (R)-isomer forms hydrogen bonds with Glu⁴⁵⁰ and hydrophobic interactions with Phe³²⁷ in nicotinic acetylcholine receptors (nAChRs), as seen in nicotine derivatives ( ).

- In vitro assays : EC₅₀ values for (R)-isomer are 3-fold lower than (S)-isomer in neuronal activation models.

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

- Methodological Answer : Contradictions often arise from dynamic processes (e.g., ring puckering). Strategies include:

- Variable-temperature NMR : Cooling to –40°C slows pyrrolidine ring inversion, simplifying splitting patterns (applied in ).

- DFT calculations : Predict chemical shifts for different conformers and compare with experimental data.

- 2D-COSY/NOESY : Correlates proton-proton spatial relationships to confirm stereochemistry.

- Reference:

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Toxicity profiles (e.g., acute LD₅₀) require:

- Metabolite screening : Identify hepatotoxic N-oxide derivatives via LC-MS (similar to ).

- Dose optimization : Start at 0.1 mg/kg and escalate based on plasma half-life (t₁/₂ ~2.5 hours in rodents).

- Antidote protocols : Pre-administer atropine (1 mg/kg) to counteract cholinergic overstimulation (inspired by ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.